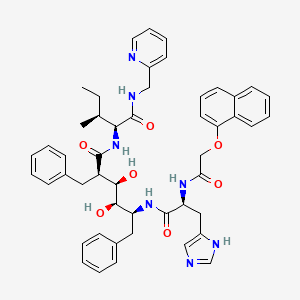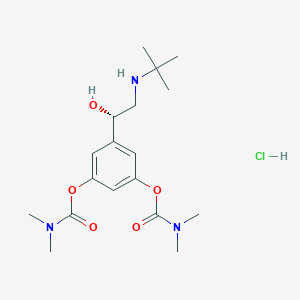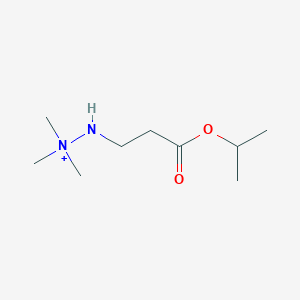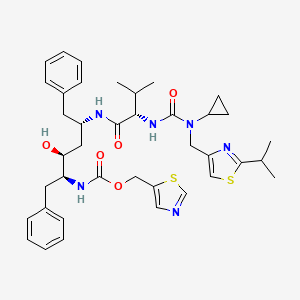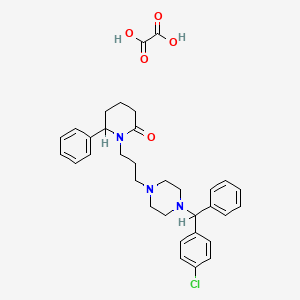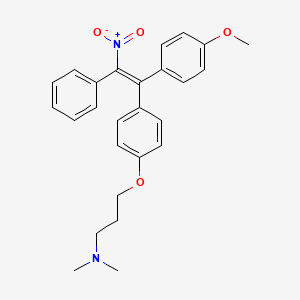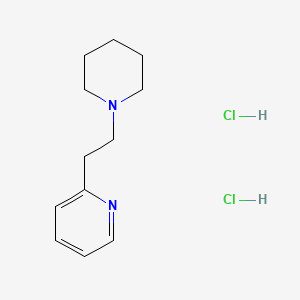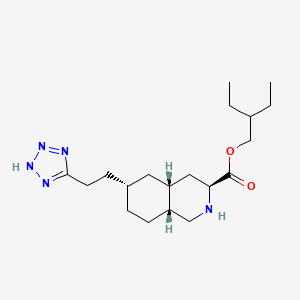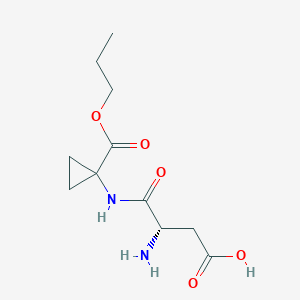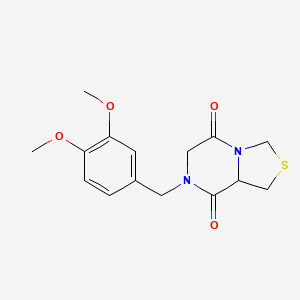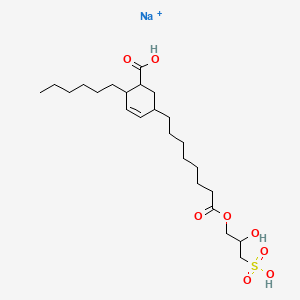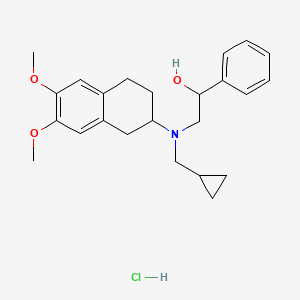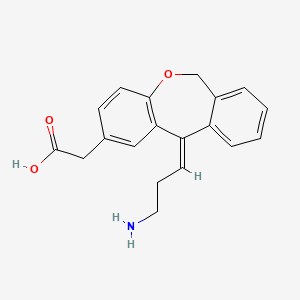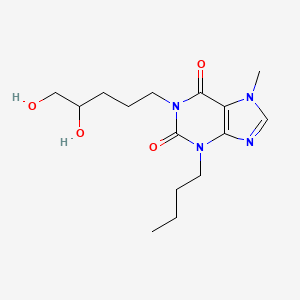
3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine is a xanthine derivative. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects. This particular compound is characterized by its unique structure, which includes a butyl group, a dihydroxypentyl chain, and a methyl group attached to the xanthine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine typically involves multi-step organic reactions. The starting materials are often commercially available xanthine derivatives, which undergo alkylation and hydroxylation reactions to introduce the butyl and dihydroxypentyl groups, respectively. The reaction conditions usually involve the use of strong bases and organic solvents under controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The xanthine core can be reduced under specific conditions to form dihydroxanthines.
Substitution: The butyl and dihydroxypentyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Aplicaciones Científicas De Investigación
3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine has several applications in scientific research:
Chemistry: Used as a model compound to study xanthine derivatives and their reactivity.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for other chemical syntheses.
Mecanismo De Acción
The mechanism of action of 3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine involves its interaction with various molecular targets, including:
Adenosine Receptors: It may act as an antagonist, blocking the effects of adenosine and leading to increased alertness and reduced fatigue.
Phosphodiesterase Inhibition: By inhibiting phosphodiesterase enzymes, it can increase the levels of cyclic AMP (cAMP), leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: Another xanthine derivative known for its stimulant effects.
Theobromine: Found in chocolate, it has similar but milder effects compared to caffeine.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Uniqueness
3-Butyl-1-(4,5-dihydroxypentyl)-7-methylxanthine is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other xanthine derivatives. Its butyl and dihydroxypentyl groups may enhance its solubility and bioavailability, making it a valuable compound for further research and development.
Propiedades
Número CAS |
86257-03-6 |
|---|---|
Fórmula molecular |
C15H24N4O4 |
Peso molecular |
324.38 g/mol |
Nombre IUPAC |
3-butyl-1-(4,5-dihydroxypentyl)-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C15H24N4O4/c1-3-4-7-18-13-12(17(2)10-16-13)14(22)19(15(18)23)8-5-6-11(21)9-20/h10-11,20-21H,3-9H2,1-2H3 |
Clave InChI |
DUTVLFGDRFPFIQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=C(C(=O)N(C1=O)CCCC(CO)O)N(C=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


